molecular formula C8H10N2O2S B3248639 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine CAS No. 188411-46-3

3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine

Cat. No.: B3248639
CAS No.: 188411-46-3
M. Wt: 198.24 g/mol
InChI Key: HZNAYERNAPSSRU-UHFFFAOYSA-N
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Description

3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a heterocyclic compound that contains a sulfur atom within its structure. This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.

Preparation Methods

The synthesis of 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine typically involves the nitration of 4,5,6,7-tetrahydrobenzo[b]thiophene followed by amination. One common method involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with nitric acid to introduce the nitro group. This is followed by the reaction with ammonia or an amine to introduce the amino group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, ammonia for amination, and hydrogen gas for reduction. Major products formed from these reactions include amino derivatives, substituted thiophenes, and various heterocyclic compounds .

Scientific Research Applications

3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular redox balance .

Comparison with Similar Compounds

3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its combination of nitro and amino groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-nitro-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8-7(10(11)12)5-3-1-2-4-6(5)13-8/h1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNAYERNAPSSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
Reactant of Route 2
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
Reactant of Route 3
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
Reactant of Route 4
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
Reactant of Route 5
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
Reactant of Route 6
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine

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